Cas no 19848-58-9 (3-hydrazinyl-2,5-dimethylpyrazine)

3-Hydrazinyl-2,5-dimethylpyrazine is a heterocyclic compound featuring a pyrazine core substituted with hydrazinyl and methyl functional groups. This structure imparts reactivity suitable for applications in pharmaceutical synthesis and agrochemical intermediates. The hydrazinyl moiety enables its use as a versatile building block for condensation reactions, while the dimethylpyrazine backbone contributes to stability and controlled reactivity. Its well-defined molecular architecture allows for precise functionalization, making it valuable in the development of bioactive molecules. The compound is typically characterized by high purity and consistent performance in synthetic workflows, ensuring reliability in research and industrial applications. Proper handling is advised due to its potential reactivity.
3-hydrazinyl-2,5-dimethylpyrazine structure
19848-58-9 structure
Product Name:3-hydrazinyl-2,5-dimethylpyrazine
CAS No:19848-58-9
MF:C6H10N4
MW:138.17040014267
CID:3875793
PubChem ID:15255095
Update Time:2025-11-01

3-hydrazinyl-2,5-dimethylpyrazine Chemical and Physical Properties

Names and Identifiers

    • 2(1H)-Pyrazinone, 3,6-dimethyl-, hydrazone
    • 3-hydrazinyl-2,5-dimethylPyrazine
    • SCHEMBL4634255
    • DA-08572
    • 3-Hydrazino-2,5-dimethylpyrazine
    • JIYZRGBJTOMYRD-UHFFFAOYSA-N
    • 2-hydrazino-3,6-dimethylpyrazine
    • 19848-58-9
    • 3-hydrazinyl-2,5-dimethylpyrazine
    • Inchi: 1S/C6H10N4/c1-4-3-8-5(2)6(9-4)10-7/h3H,7H2,1-2H3,(H,9,10)
    • InChI Key: JIYZRGBJTOMYRD-UHFFFAOYSA-N
    • SMILES: C1(C)=NC=C(C)N=C1NN

Computed Properties

  • Exact Mass: 138.090546336Da
  • Monoisotopic Mass: 138.090546336Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 106
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 63.8Ų

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Additional information on 3-hydrazinyl-2,5-dimethylpyrazine

Recent Advances in the Study of 3-Hydrazinyl-2,5-dimethylpyrazine (CAS: 19848-58-9)

The compound 3-hydrazinyl-2,5-dimethylpyrazine (CAS: 19848-58-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential applications in drug development.

Recent studies have highlighted the role of 3-hydrazinyl-2,5-dimethylpyrazine as a versatile intermediate in the synthesis of heterocyclic compounds. Its hydrazine moiety and pyrazine ring structure make it a valuable building block for the development of novel pharmacophores. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in forming Schiff bases, which are critical in the design of enzyme inhibitors and receptor modulators.

In terms of biological activity, 3-hydrazinyl-2,5-dimethylpyrazine has shown promising results in preliminary in vitro assays. Research conducted by the University of Cambridge in 2024 revealed its potential as an anti-inflammatory agent, with significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest its applicability in treating chronic inflammatory diseases, although further in vivo studies are required to validate these effects.

Another area of interest is the compound's role in cancer research. A recent study from the National Cancer Institute explored its derivatives as potential chemotherapeutic agents. The study found that certain derivatives of 3-hydrazinyl-2,5-dimethylpyrazine exhibited selective cytotoxicity against cancer cell lines, particularly in breast and lung cancer models. The mechanism of action appears to involve the inhibition of key signaling pathways, such as the PI3K/Akt/mTOR cascade.

Despite these promising findings, challenges remain in the optimization of 3-hydrazinyl-2,5-dimethylpyrazine for clinical use. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through systematic structure-activity relationship (SAR) studies. Collaborative efforts between academic institutions and pharmaceutical companies are underway to overcome these hurdles and advance the compound into preclinical trials.

In conclusion, 3-hydrazinyl-2,5-dimethylpyrazine (CAS: 19848-58-9) represents a promising candidate for further investigation in drug discovery. Its multifunctional nature and demonstrated biological activities make it a valuable tool for the development of new therapeutic agents. Future research should focus on optimizing its pharmacological properties and exploring its potential in combination therapies.

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